N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 2H-1,3-benzodioxole-5-carboxamide moiety at position 5. Its IUPAC name confirms the ethanesulfonyl substituent and benzodioxole-carboxamide linkage, which contribute to its unique physicochemical properties .
Propriétés
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-27(23,24)21-9-3-4-13-5-7-15(11-16(13)21)20-19(22)14-6-8-17-18(10-14)26-12-25-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUULOWXEZAKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions . For example, cyclization of phenethylamine derivatives with carbonyl compounds under acidic conditions yields 3,4-dihydroquinolines, which are subsequently hydrogenated to tetrahydroquinolines.
Ethanesulfonylation of the Amine
Key Reaction :
Conditions :
-
Temperature : 0°C to room temperature.
Experimental Protocol (adapted from):
-
Dissolve tetrahydroquinolin-7-amine (4.53 mmol) in pyridine (10 mL).
-
Add ethanesulfonyl chloride (1.9 equiv) dropwise at 0°C.
-
Stir for 1 hour at 0°C, then quench with 1N HCl.
-
Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (ethyl acetate/hexane).
Mechanistic Insight :
Pyridine acts as both a base and solvent, neutralizing HCl generated during sulfonylation. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur of ethanesulfonyl chloride.
Synthesis of 2H-1,3-Benzodioxole-5-Carboxylic Acid
Benzodioxole Core Formation
Method : Condensation of catechol derivatives with dichloromethane or diethyl carbonate under basic conditions. For example:
Functionalization : Nitration followed by reduction and oxidation yields the 5-carboxylic acid derivative.
Activation for Amide Coupling
The carboxylic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride, or used directly with coupling agents like HATU or EDCl.
Amide Bond Formation
Key Reaction :
Conditions :
-
Solvent : Dichloromethane or THF.
-
Base : Triethylamine or DMAP.
-
Temperature : Room temperature.
Experimental Protocol (adapted from):
-
Dissolve 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (3.53 mmol) and 2H-1,3-benzodioxole-5-carbonyl chloride (1.2 equiv) in dichloromethane.
-
Add triethylamine (1.5 equiv) and stir for 12 hours.
-
Quench with water, extract with dichloromethane, dry over MgSO₄, and purify via column chromatography.
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
-
Over-Sulfonylation : Controlled addition at 0°C minimizes di-sulfonylated products.
-
Amide Hydrolysis : Anhydrous conditions prevent decomposition of the acid chloride.
Analytical Characterization
Critical Data :
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₂O₅S | HRMS |
| ¹H NMR | δ 1.30 (t, 3H, CH₃), 2.97 (q, 2H, SO₂CH₂) | DMSO-d₆ |
| HPLC Purity | >95% | C18 column, MeOH/H₂O |
Comparative Analysis of Methods
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The quinoline ring can undergo oxidative reactions leading to hydroxylation or formation of N-oxide derivatives.
Reduction: : The tetrahydroquinoline segment can be reduced to a dihydroquinoline or quinoline under specific conditions.
Substitution: : The ethanesulfonyl group can participate in nucleophilic substitution reactions, potentially allowing for further modification.
Common Reagents and Conditions
Oxidation: : Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate).
Reduction: : Catalytic hydrogenation or LiAlH4 (lithium aluminum hydride).
Substitution: : Various nucleophiles under base-promoted conditions.
Major Products Formed from These Reactions: Depending on the specific conditions, oxidation products like N-oxides, reduction products like dihydroquinolines, and substitution products with varied functional groups could be formed.
Applications De Recherche Scientifique
This compound has several applications across different fields:
Chemistry: : It is used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological systems, possibly affecting enzyme activity or receptor binding.
Medicine: : Investigated for its potential therapeutic properties, possibly acting as a drug candidate for various conditions.
Industry: : Used as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide exerts its effects can involve:
Molecular Targets: : It may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: : Can modulate signaling pathways by interacting with receptors or intracellular proteins, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Tetrahydroquinoline Derivatives with Sulfonyl/Carboxamide Substituents
Compound 28 : N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide Dihydrochloride
- Key Features : Incorporates a thiophene-carboximidamide group and a piperidine-ethyl chain.
- Synthesis : Prepared via HCl-mediated salt formation in MeOH/CH₂Cl₂, yielding a yellow solid with moderate solubility in polar solvents .
- Comparison : Unlike the target compound, Compound 28 lacks the ethanesulfonyl group and benzodioxole ring, which may reduce its metabolic stability. The thiophene moiety may enhance π-π stacking but limit blood-brain barrier penetration.
Compound 10a : N-(1-(Tetrahydro-2H-pyran-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethoxy)benzamide
- Key Features : Features a tetrahydro-2H-pyran-4-carbonyl group and a trifluoromethoxy-benzamide substituent.
- Biological Relevance: Demonstrated mTOR inhibitory activity in cellular assays, with IC₅₀ values in the nanomolar range .
- Comparison : The trifluoromethoxy group in 10a increases lipophilicity compared to the benzodioxole group in the target compound. Ethanesulfonyl in the latter may improve solubility due to its polar nature.
Benzodioxole-Containing Analogs
Tulmimetostatum : (2R)-7-Chloro-2-[trans-4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-{[6-methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
- Key Features : A complex benzodioxole-carboxamide derivative with antineoplastic activity.
- Therapeutic Use : Targets oncogenic pathways, validated in preclinical models .
- Comparison : Tulmimetostatum’s cyclohexyl-azetidine substituent and methylsulfanyl group confer distinct target specificity (e.g., kinase inhibition vs. DNA damage repair). The target compound’s simpler structure may offer advantages in synthetic scalability.
Substituent-Driven Pharmacokinetic Differences
Key Observations :
- Ethanesulfonyl vs. Thiophene : The target compound’s sulfonyl group likely enhances aqueous solubility compared to Compound 28’s thiophene, which is more hydrophobic.
- Benzodioxole vs. Trifluoromethoxy : Benzodioxole in the target compound offers balanced lipophilicity, whereas 10a’s trifluoromethoxy group may increase membrane permeability but reduce metabolic stability.
Activité Biologique
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a tetrahydroquinoline core and a benzodioxole moiety, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Tetrahydroquinoline |
| Functional Groups | Ethanesulfonyl and benzodioxole |
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.46 g/mol |
This structural combination is believed to enhance both solubility and reactivity, potentially leading to increased biological activity compared to similar compounds.
Biological Activity Overview
Research into the biological activities of this compound indicates potential applications in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : The unique structural attributes may allow the compound to interact with specific cellular targets involved in cancer progression, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties.
Antimicrobial Studies
A study conducted on related sulfonamide compounds indicated that modifications in the sulfonyl group significantly influence antimicrobial efficacy. The presence of the ethanesulfonyl group in this compound may enhance its interaction with bacterial enzymes, thereby inhibiting growth.
Anticancer Mechanisms
Research has shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Experimental data suggest that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide may similarly affect these pathways, promoting cell death in cancerous cells while sparing normal cells.
Anti-inflammatory Activity
In vitro assays have demonstrated that compounds with benzodioxole structures can inhibit pro-inflammatory cytokines. This suggests that our compound could serve as a lead for developing new anti-inflammatory agents.
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:
-
Synthesis and Evaluation of Tetrahydroquinoline Derivatives :
- A study synthesized various tetrahydroquinoline derivatives and tested their antimicrobial activities. Results indicated significant activity against Gram-positive bacteria.
- The ethanesulfonyl substitution was found to enhance solubility and bioavailability.
-
Anticancer Activity of Sulfonamide Compounds :
- In a comparative study of sulfonamides, it was observed that modifications at the sulfonyl position led to varying degrees of cytotoxicity against different cancer cell lines.
- The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Q & A
Q. What are the optimal synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinoline core. Key steps include sulfonylation (ethanesulfonyl group attachment) and coupling with the 1,3-benzodioxole-5-carboxamide moiety.
- Critical Parameters :
- Temperature : Reflux conditions (e.g., 80–100°C) are often required for amide bond formation .
- Catalysts : Use of triethylamine or DMAP to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the compound from byproducts .
- Optimization Strategies : Microwave-assisted synthesis can reduce reaction time by 30–50% compared to traditional reflux .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., ethanesulfonyl protons at δ 3.2–3.5 ppm, benzodioxole protons at δ 5.9–6.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C₂₁H₂₂N₂O₅S: 427.12) .
- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water mobile phase) .
Q. What initial assays are recommended to assess the compound’s biological activity?
- Methodological Answer : Prioritize target-agnostic screens to identify potential mechanisms:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays, given structural similarities to known sulfonamide inhibitors .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Comparative Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) .
- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products .
- Target Validation : Use CRISPR-Cas9 knockouts to confirm on-target effects vs. off-target interactions .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility by 10-fold) .
- Pro-drug Design : Introduce hydrolyzable esters at the carboxamide group to improve membrane permeability .
- Structural Modifications : Replace the ethanesulfonyl group with a more polar sulfonic acid moiety, though this may alter target binding .
Q. How can the compound’s reactivity with biological nucleophiles (e.g., glutathione) be characterized?
- Methodological Answer :
- Kinetic Studies : Use HPLC to monitor reaction rates with thiols at physiological pH (7.4) and temperature (37°C) .
- Mass Spectrometry : Identify adducts (e.g., glutathione-conjugated metabolites) via LC-MS/MS .
- Computational Modeling : Density Functional Theory (DFT) to predict reactive sites on the benzodioxole ring .
Q. What are the key challenges in designing structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Prioritize modifications at the tetrahydroquinoline 7-position and benzodioxole 5-position, which are critical for target engagement .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity/logP with activity .
- Example SAR Table :
| Analog Modification | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| Ethanesulfonyl → Methanesulfonyl | 0.45 (±0.02) | 0.12 |
| Benzodioxole → Phenyl | >10 | 0.85 |
| Reference: |
Data-Driven Research Considerations
Q. How should researchers approach target identification for this compound?
- Methodological Answer :
- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins from cell lysates .
- Thermal Shift Assays : Monitor protein denaturation to identify stabilized targets (e.g., kinases, proteases) .
- Network Pharmacology : Map compound substructures to known drug-target networks (e.g., ChEMBL database) .
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodological Answer :
- Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions (e.g., CYP3A4-mediated oxidation of the tetrahydroquinoline ring) .
- Docking Studies : AutoDock Vina to simulate interactions with cytochrome P450 enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
